molecular formula C11H14ClNO B291926 N-(3-chlorophenyl)-3-methylbutanamide

N-(3-chlorophenyl)-3-methylbutanamide

Cat. No.: B291926
M. Wt: 211.69 g/mol
InChI Key: KLTDHMOBSBIUMK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-methylbutanamide is a substituted amide featuring a 3-chlorophenyl group attached to a 3-methylbutanamide backbone. The 3-chlorophenyl group is critical for electronic and steric interactions, influencing both chemical reactivity and biological target binding .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14ClNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

KLTDHMOBSBIUMK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide

  • Structure : The 3-chlorophenyl group in the target compound is replaced with a 4-chlorophenyl moiety, and a pyridine-2-methyl group is appended to the amide nitrogen.
  • Synthesis : Prepared from 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylamine .
  • Key Properties: Crystal structure: Monoclinic (space group P2₁/n), stabilized by intermolecular hydrogen bonds. Antifungal activity: Exhibits efficacy against Botrytis cinerea and Gibberella zeae (inhibition rates >70% at 50 µg/mL).
  • The pyridine group introduces basicity, which could improve solubility and membrane permeability .

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

  • Structure: Features a sulfonylamino linker and a 3-(trifluoromethyl)phenyl group.
  • Key Properties: Molecular weight: ~425.8 g/mol (higher than the target compound due to sulfonyl and trifluoromethyl groups).
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in target proteins.

N-(3-Chlorophenyl)phenothiazine-10-carboxamide

  • Structure: Incorporates a phenothiazine ring system instead of the simple benzamide backbone.
  • Key Properties: Molecular weight: 352.8 g/mol; XLogP3 = 5 (indicating high lipophilicity). Extended π-conjugation through the phenothiazine system may enhance interactions with aromatic residues in enzymes.
  • Comparison: The bulky phenothiazine moiety could limit bioavailability but improve binding to flat, hydrophobic regions of targets like neurotransmitter receptors .

N-Cyclohexyl-3-methylbutanamide

  • Structure : Replaces the 3-chlorophenyl group with a cyclohexyl ring.
  • Likely reduced electrophilicity compared to chlorophenyl analogs.
  • This compound is primarily used in synthetic intermediates rather than bioactive applications .

N-(3-Chlorophenyl)-3-nitrobenzamide

  • Structure : Substitutes the 3-methylbutanamide chain with a nitrobenzamide group.
  • Key Properties :
    • Molecular weight: 276.68 g/mol; nitro group introduces strong electron-withdrawing effects.
  • Comparison: The nitro group may increase oxidative stability but could also confer toxicity risks. No bioactivity data is available, though similar nitroaromatic compounds are often explored as enzyme inhibitors .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Applications Key Differences from Target Compound
N-(3-Chlorophenyl)-3-methylbutanamide 3-Chlorophenyl, 3-methylbutanamide ~211.7 (estimated) Insufficient data Reference compound
N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide 4-Chlorophenyl, pyridine-2-methyl 302.79 Antifungal Chlorine position, pyridine substituent
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide Sulfonylamino, trifluoromethylphenyl ~425.8 Unknown Enhanced polarity, trifluoromethyl group
N-(3-Chlorophenyl)phenothiazine-10-carboxamide Phenothiazine ring 352.8 Potential CNS targeting Bulky aromatic system, higher lipophilicity
N-Cyclohexyl-3-methylbutanamide Cyclohexyl 183.3 Synthetic intermediate Non-aromatic, no chlorine
N-(3-Chlorophenyl)-3-nitrobenzamide Nitrobenzamide 276.68 Unknown Nitro group, altered electronic profile

Mechanistic and Reactivity Insights

  • Electronic Effects : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Analogs with nitro or trifluoromethyl groups exhibit stronger electron withdrawal, which may enhance binding to electrophile-sensitive targets .
  • Antifungal vs. Anti-inflammatory Activity: Structural variations significantly alter bioactivity. Pyridine and sulfonyl groups favor antifungal applications, while phenothiazine systems may target neurological pathways .

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